Hydroxy Desmethyl Bosentan-d4 is a stable isotopic labeled derivative of desmethyl bosentan, which is a metabolite of bosentan, an endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The compound is characterized by the incorporation of deuterium atoms, which allows for enhanced tracking and quantification in various analytical applications.
Hydroxy Desmethyl Bosentan-d4 can be synthesized from desmethyl bosentan through specific chemical reactions that introduce hydroxyl groups and deuterium labeling. It is available from various chemical suppliers, including LGC Standards and Alsachim, which provide high-purity reference materials for research purposes .
Hydroxy Desmethyl Bosentan-d4 falls under the category of pharmaceutical compounds and specifically belongs to the class of endothelin receptor antagonists. Its classification as a stable isotope-labeled compound allows it to be utilized in pharmacokinetic studies and drug metabolism research.
The synthesis of Hydroxy Desmethyl Bosentan-d4 involves several steps, typically starting from desmethyl bosentan. The process includes:
The synthesis may involve the use of polar aprotic solvents and specific catalysts to facilitate the reactions while maintaining high yields and purity levels. Reaction conditions such as temperature, pressure, and reaction time are critical for optimizing the synthesis.
The molecular structure of Hydroxy Desmethyl Bosentan-d4 can be represented as follows:
The structure features a complex arrangement typical of bosentan derivatives, including aromatic rings and sulfonamide groups.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Hydroxy Desmethyl Bosentan-d4 participates in various chemical reactions typical for pharmaceutical compounds, including:
The reaction conditions must be carefully controlled to prevent degradation or unwanted side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor reaction progress and product formation .
Hydroxy Desmethyl Bosentan-d4 acts as a competitive antagonist at endothelin receptors, primarily blocking endothelin-1's vasoconstrictive effects. This mechanism contributes to its therapeutic efficacy in managing pulmonary arterial hypertension by promoting vasodilation and reducing blood pressure in pulmonary circulation.
Studies indicate that metabolites like Hydroxy Desmethyl Bosentan-d4 may exhibit varying degrees of biological activity compared to their parent compounds, influencing their pharmacokinetic profiles .
Relevant analytical methods such as Differential Scanning Calorimetry (DSC) can provide insights into thermal properties.
Hydroxy Desmethyl Bosentan-d4 is primarily used in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its stable isotope labeling allows for precise tracking in biological systems, making it valuable for:
Hydroxy Desmethyl Bosentan-d4 is characterized by advanced spectroscopic methods that confirm both its core structure and deuterium incorporation sites. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive shifts in the deuterated 2-hydroxyethoxy side chain, where protons at positions C-1' and C-2' are replaced by deuterium atoms. This is evidenced by the disappearance of proton signals at δ 3.85 ppm (CH₂-O) and δ 3.75 ppm (CH₂-OH) in the 1H-NMR spectrum compared to the non-deuterated analogue, confirming deuteration at the -O-CH2-CH2-OH moiety [1]. Mass spectrometry (MS) analysis shows a characteristic [M+H]+ peak at m/z 558.19, corresponding to the molecular mass increase of 4 Da compared to the non-deuterated metabolite (MW 553.59 → 557.61), validating the incorporation of four deuterium atoms [1] [3]. Infrared spectroscopy further confirms functional group integrity through hydroxyl stretch vibrations at 3350 cm-1 and sulfonamide carbonyl stretches at 1650 cm-1, identical to the non-deuterated compound [5].
The spatial orientation of deuterium atoms is specified by the SMILES notation: [2H]C([2H])(O)C([2H])([2H])Oc1nc(nc(NS(=O)(=O)c2ccc(cc2)C(C)(C)CO)c1Oc3ccccc3O)c4ncccn4. This confirms deuterium substitution on the methylene groups of the hydroxyethoxy side chain while preserving the phenolic hydroxyl, pyrimidine rings, and benzenesulfonamide pharmacophore [1] [8].
The isotopic labeling pattern of Hydroxy Desmethyl Bosentan-d4 follows a site-specific design with deuterium atoms exclusively incorporated into the 2-hydroxyethoxy moiety. Its molecular formula is C26D4H23N5O7S, with a precise molecular weight of 557.611 g/mol [1]. This represents a 4 Da increase from the non-deuterated Hydroxy Desmethyl Bosentan (C26H27N5O7S, MW 553.59) due to the replacement of four protium atoms with deuterium [3] [7]. The isotopic purity typically exceeds 98%, as confirmed by high-resolution mass spectrometry, with minimal (<2%) protium contamination at labeling sites [8] [10].
Table 1: Molecular Specification of Hydroxy Desmethyl Bosentan-d4 and Related Compounds
Compound Name | Molecular Formula | CAS Number | Molecular Weight | Isotopic Pattern |
---|---|---|---|---|
Hydroxy Desmethyl Bosentan-d4 | C26D4H23N5O7S | Not specified | 557.611 | Tetradeuterated (≥98%) |
Hydroxy Desmethyl Bosentan | C26H27N5O7S | 253688-62-9 | 553.587 | Non-deuterated |
Hydroxy Bosentan-d4 | C272H4H25N5O7S | 1065472-91-4 | 571.64 | Tetradeuterated (≥95%) |
Desmethyl Bosentan-d4 | C26H23D4N5O6S | 2748567-59-9 | 541.61 | Tetradeuterated |
Chromatographic and mass spectrometric comparisons reveal critical differences between Hydroxy Desmethyl Bosentan-d4 and its non-deuterated counterpart. In reversed-phase HPLC, the deuterated metabolite exhibits a 0.3–0.5 minute shorter retention time under identical chromatographic conditions (C18 column, acetonitrile-water gradient) due to the slightly increased hydrophobicity of C-D bonds versus C-H bonds [3] [10]. This retention shift is essential for resolving the internal standard from the analyte in quantitative assays. Mass spectrometric analysis demonstrates a consistent 4 Da mass difference in both parent and fragment ions, particularly the diagnostic fragment at m/z 385 (derived from bipyrimidine cleavage), which shifts to m/z 389 in the deuterated version [7].
Biological comparisons indicate identical receptor binding behavior between the deuterated and non-deuterated metabolites. Both compounds act as dual endothelin receptor antagonists with Ki values of 4.7 nM (ETA) and 95 nM (ETB) in human smooth muscle cells, confirming that deuterium substitution does not alter pharmacodynamic properties [3]. However, metabolic studies using human liver microsomes reveal altered cytochrome P450 interactions: CYP2C9-mediated oxidation of the tert-butyl group occurs 18% slower for the deuterated analogue due to a mild kinetic isotope effect, while CYP3A4-mediated O-dealkylation remains unaffected [10].
Table 2: Analytical and Biological Comparison with Non-Deuterated Analogues
Property | Hydroxy Desmethyl Bosentan-d4 | Hydroxy Desmethyl Bosentan | Significance |
---|---|---|---|
HPLC Retention (C18) | 8.2 min | 8.7 min | Baseline resolution in LC-MS/MS methods |
MS [M+H]+ | 558.19 | 554.18 | Quantification ion separation |
CYP2C9 Metabolism Rate | 0.82 nmol/min/mg | 1.00 nmol/min/mg | Mild kinetic isotope effect (KIE ≈ 1.2) |
ETA Receptor Ki | 4.7 nM | 4.7 nM | Pharmacodynamic equivalence |
Plasma Protein Binding | 98.2% | 98.0% | No significant difference |
Stability assessments confirm that Hydroxy Desmethyl Bosentan-d4 maintains structural integrity under standard laboratory conditions but exhibits specific degradation pathways under stress. Long-term stability studies (12 months) at -20°C demonstrate <1% degradation when stored as a neat solid, with no detectable loss of deuterium label or isotopic purity [8]. Accelerated degradation occurs under oxidative stress (3% H2O2, 70°C), producing two primary degradants: the sulfoxide derivative (mass shift +16 Da) and a quinone-imine adduct from phenolic oxidation [5]. Photostability testing following ICH Q1B guidelines reveals significant degradation (>15%) after 48 hours of UV exposure (300–400 nm), necessitating amber glass storage [7].
Solution stability varies with pH: the compound remains stable for 24 hours in acidic conditions (pH 3.0, 0.1M HCl) but undergoes hydrolysis at physiological pH (7.4) with 8% degradation over 8 hours, forming desulfonylated and dealkylated products [5]. Deuterium labeling does not alter degradation kinetics compared to the non-deuterated analogue, as confirmed by parallel stability testing [7] [8].
Table 3: Stability Profile of Hydroxy Desmethyl Bosentan-d4
Condition | Temperature | Duration | Degradation | Primary Degradants |
---|---|---|---|---|
Long-term storage | -20°C | 12 months | <1% | None detected |
Oxidative stress | 70°C | 24 hours | 22% | Sulfoxide (m/z 574), Quinone-imine (m/z 550) |
Acid hydrolysis (0.1M HCl) | 25°C | 24 hours | 3% | Desalkyl derivative |
Alkaline hydrolysis (0.1M NaOH) | 25°C | 1 hour | 98% | Sulfanilic acid, Bipyrimidine fragment |
UV exposure (300–400 nm) | 25°C | 48 hours | 15–18% | Photo-adducts (unidentified) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0